tert-butyl 3-iodo-1H-indazol-5-ylcarbamate
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Overview
Description
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate can be synthesized from tert-butyl(1-H-indazol-5-yl)carbamate. The synthesis involves the iodination of the indazole ring. The reaction typically uses iodine and potassium hydroxide in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
While specific industrial production methods for tert-butyl (3-iodo-1H-indazol-5-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Iodination: Iodine and potassium hydroxide in DMF.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products
Scientific Research Applications
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Used in the formation of complex molecules through coupling reactions.
Biological Studies: Investigated for its potential biological activities and interactions with various biological targets.
Mechanism of Action
The mechanism of action of tert-butyl (3-iodo-1H-indazol-5-yl)carbamate is not fully understood. as an indazole derivative, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1H-indazol-5-yl)carbamate: The precursor in the synthesis of tert-butyl (3-iodo-1H-indazol-5-yl)carbamate.
3-Iodoindazole: Another indazole derivative with similar reactivity.
Vinylindazoles: Products of Suzuki coupling reactions involving tert-butyl (3-iodo-1H-indazol-5-yl)carbamate.
Uniqueness
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the iodine substituent on the indazole ring. This combination allows for versatile chemical modifications and potential biological activities, making it a valuable compound in research and development .
Properties
Molecular Formula |
C12H14IN3O2 |
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Molecular Weight |
359.16 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-2H-indazol-5-yl)carbamate |
InChI |
InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
KBCSQTARTCMKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(NN=C2C=C1)I |
Origin of Product |
United States |
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